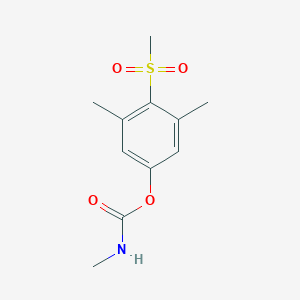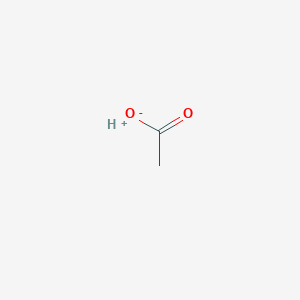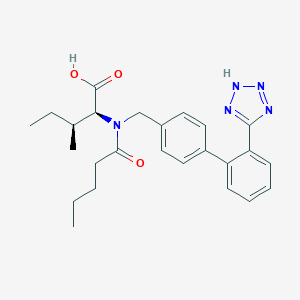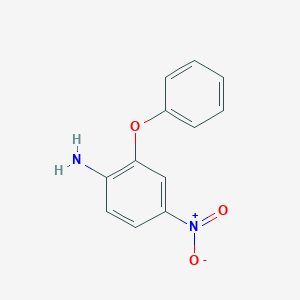
1-Hydroxyrutaecarpine
Übersicht
Beschreibung
1-Hydroxyrutaecarpine is a natural product found in Zanthoxylum wutaiense, Zanthoxylum dimorphophyllum, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Pharmakologische Anwendungen
1-Hydroxyrutaecarpine wurde auf seine vielfältigen pharmakologischen Wirkungen untersucht. Es zeigt entzündungshemmende Eigenschaften, indem es Enzyme wie Cyclooxygenase-2 (COX-2) hemmt. Darüber hinaus zeigt es vielversprechende antiatherogene Aktivitäten, die zur Vorbeugung von Herz-Kreislauf-Erkrankungen beitragen könnten .
Biochemische Forschung
In der biochemischen Forschung wird this compound verwendet, um die Hemmung von Enzymen zu untersuchen, insbesondere im Zusammenhang mit der Anticholinesterase-Aktivität. Dies hat Auswirkungen auf die Behandlung von Erkrankungen wie Alzheimer, bei denen Cholinesterase-Hemmer eine therapeutische Rolle spielen können .
Medizinische Chemie
Medizinisch wird this compound wegen seiner antithrombotischen und vasodilatierenden Eigenschaften untersucht. Diese Eigenschaften sind entscheidend für die Entwicklung von Behandlungen für Thrombosen und andere Kreislaufstörungen. Seine zytotoxischen Wirkungen werden ebenfalls auf potenzielle Krebstherapien untersucht .
Toxikologie
Toxikologische Studien befassen sich mit der Untersuchung des Sicherheitsprofils von this compound. Sein Metabolismus und seine möglichen toxischen Wirkungen werden bewertet, um eine sichere Verwendung in therapeutischen Anwendungen zu gewährleisten. Das Verständnis seiner Interaktion mit Leberenzymen ist ein wichtiger Aspekt dieser Forschung .
Analytische Chemie
In der analytischen Chemie dient this compound als Untersuchungsobjekt für die Entwicklung neuer Methoden zur Quantifizierung und Charakterisierung von Alkaloiden. Techniken wie Massenspektrometrie und NMR-Spektroskopie werden verwendet, um seine Struktur und Konzentration in verschiedenen Proben zu bestimmen .
Organische Chemie
Organische Chemiker interessieren sich für die Synthese und Strukturanalyse von this compound. Studien konzentrieren sich auf seine Isolierung aus natürlichen Quellen und die Entwicklung von Synthesewegen zur Herstellung von Derivaten mit verbesserten biologischen Aktivitäten .
Chemieingenieurwesen
Aus der Sicht des Chemieingenieurwesens werden die Produktions- und Reinigungsprozesse von this compound für die Skalierung optimiert. Dies beinhaltet die Konstruktion von Reaktoren und Trennvorrichtungen, die die Synthese dieser Verbindung im industriellen Maßstab effizient bewältigen können .
Umweltwissenschaften
Die Forschung in den Umweltwissenschaften untersucht die Auswirkungen von this compound und seinen Derivaten auf Ökosysteme. Dazu gehört die Untersuchung seiner Abbaubarkeit, des potenziellen Bioakkumulierungspotenzials und der Auswirkungen auf nicht-Zielorganismen in der Umwelt .
Safety and Hazards
Zukünftige Richtungen
Rutaecarpine, from which 1-Hydroxyrutaecarpine is derived, has shown a variety of intriguing biological properties such as anti-thrombotic, anticancer, anti-inflammatory and analgesic, anti-obesity and thermoregulatory, vasorelaxing activity, as well as effects on the cardiovascular and endocrine systems . These properties suggest potential future directions for the study and application of this compound.
Wirkmechanismus
Target of Action
1-Hydroxyrutaecarpine is a hydroxy-derivative of rutaecarpine . It has been found to exhibit cytotoxicities against P-388 and HT-29 cell lines , indicating that these cell lines could be potential targets of the compound. It also shows antiplatelet activity , suggesting that platelets are another target of this compound.
Mode of Action
It is known to inhibit platelet aggregation . This suggests that the compound may interact with its targets, such as platelets, to prevent them from clumping together, which is a crucial step in blood clot formation.
Biochemical Pathways
Given its antiplatelet activity, it can be inferred that it may affect the pathways involved in platelet activation and aggregation .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its antiplatelet and cytotoxic activities. By inhibiting platelet aggregation, it may help prevent the formation of blood clots . Its cytotoxic activity against certain cell lines suggests that it may induce cell death in these cells .
Biochemische Analyse
Biochemical Properties
1-Hydroxyrutaecarpine, like its parent compound rutaecarpine, is likely to interact with various enzymes, proteins, and other biomolecules. Specific interactions of this compound have not been extensively studied yet. Rutaecarpine has been found to have antiplatelet activity, suggesting it may interact with enzymes and proteins involved in platelet aggregation .
Cellular Effects
Rutaecarpine has been found to have selective cytotoxicity against certain cancer cell lines
Molecular Mechanism
Rutaecarpine is known to exert its effects through a variety of mechanisms, including enzyme inhibition and changes in gene expression . It’s possible that this compound may have similar mechanisms of action.
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. Rutaecarpine and its metabolites have been studied in rat liver microsomes, suggesting that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been extensively studied. Rutaecarpine has been found to have cardioprotective effects in some animal ischemia heart diseases models .
Metabolic Pathways
This compound, as a derivative of rutaecarpine, is likely to be involved in similar metabolic pathways. Rutaecarpine metabolism is complex and proceeds along several routes, primarily involving the addition of a single hydroxyl group by CYP3A4 .
Eigenschaften
IUPAC Name |
19-hydroxy-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15(20),16,18-octaen-14-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2/c22-14-7-3-5-12-15(14)20-17-16-11(8-9-21(17)18(12)23)10-4-1-2-6-13(10)19-16/h1-7,19,22H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBYAIMGJMOBLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC3=C(C2=O)C=CC=C3O)C4=C1C5=CC=CC=C5N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary biological activity reported for 1-Hydroxyrutaecarpine?
A1: this compound exhibits potent antiplatelet aggregation activity in vitro. [, ] This means it can inhibit the clumping together of platelets, which is a crucial step in blood clot formation. This property makes this compound a potential candidate for developing drugs against thrombosis and related cardiovascular diseases. You can find more information in these papers: and .
Q2: From which natural sources has this compound been isolated?
A2: this compound has been isolated from several plant species, including:
- Zanthoxylum integrifoliolum (fruit) [, ]
- Spiranthera odoratissima (roots) []
- Esenbeckia grandiflora (leaves) []
- Euxylophora paraënsis []
Q3: Besides antiplatelet aggregation, what other potential therapeutic activities might this compound possess?
A3: In silico studies suggest that this compound could be a potential inhibitor of interleukin-8 (IL-8). [] IL-8 is a chemokine implicated in the progression of various cancers. Therefore, this finding suggests that this compound may have potential anticancer properties worth further investigation. More details can be found here: .
Q4: What is the structural classification of this compound?
A4: this compound belongs to the β-indolopyridoquinazoline alkaloid family. [] This class of compounds is known for its diverse biological activities, including cytotoxic, antitumor, and antimicrobial effects.
Q5: What is known about the cytotoxicity of this compound?
A5: While this compound exhibits promising antiplatelet and potential anticancer properties, research indicates that it also demonstrates cytotoxicity against certain cell lines (P-388 and HT-29) in vitro. [] This finding underscores the importance of careful dosage considerations and further investigation into its safety profile. Learn more about it here: .
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


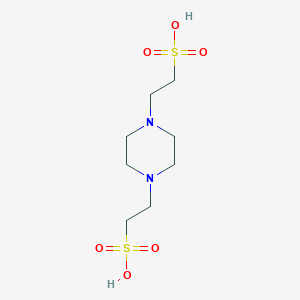
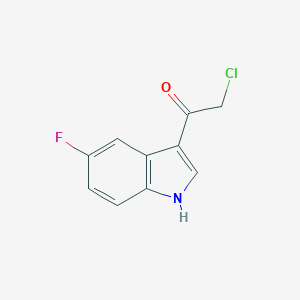
![8-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B44680.png)

![[3-[2-[2,5-Bis(3-aminopropylamino)pentanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B44682.png)

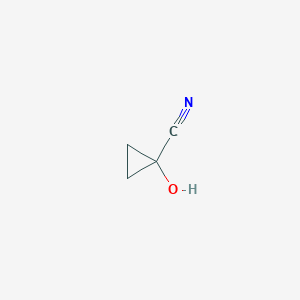
![5-Chloro-1-methylbicyclo[3.2.0]heptan-6-one](/img/structure/B44690.png)

